2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential as a therapeutic agent due to its promising biological activities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been reported to exert its biological activities through the modulation of various signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. It has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have reported that 2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, it has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone is its high yield synthesis method, which makes it a promising compound for large-scale production. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and limit its use in certain biological assays.
Future Directions
There are several future directions for the research on 2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent in various disease models, including cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, there is a need to optimize its synthesis method to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Scientific Research Applications
2-(benzylthio)-6-iodo-3-phenyl-4(3H)-quinazolinone has been studied for its potential as a therapeutic agent in various disease models. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-benzylsulfanyl-6-iodo-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c22-16-11-12-19-18(13-16)20(25)24(17-9-5-2-6-10-17)21(23-19)26-14-15-7-3-1-4-8-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVIBBXQIWFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-6-iodo-3-phenylquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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